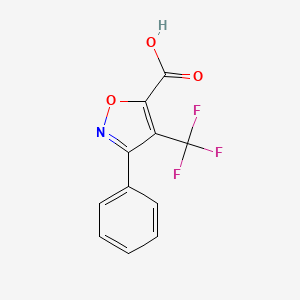
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone, also known as SU6656, is a synthetic small molecule inhibitor of Src tyrosine kinase. Src tyrosine kinase plays a crucial role in the regulation of cell growth, differentiation, and survival. Therefore, SU6656 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone inhibits Src tyrosine kinase by binding to its ATP-binding site and preventing the transfer of phosphate groups to its downstream substrates. Src tyrosine kinase is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. Therefore, the inhibition of Src tyrosine kinase by this compound leads to the inhibition of these cellular processes, ultimately resulting in the inhibition of cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and AP-1 transcription factors. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death by inhibiting the activation of JNK and p38 MAPK signaling pathways.
实验室实验的优点和局限性
The advantages of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone include its potent inhibitory activity against Src tyrosine kinase, its broad-spectrum inhibitory activity against various types of cancer cells, its anti-inflammatory activity, and its neuroprotective activity. The limitations of this compound include its low solubility in water, its low bioavailability, and its potential off-target effects.
未来方向
For the research on 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone include the development of more potent and selective inhibitors of Src tyrosine kinase, the identification of new therapeutic applications of this compound, the investigation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound, and the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound.
合成方法
The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-methylbenzylamine, which is then reacted with 3-bromo-1H-indole to obtain 1-(2-methylbenzyl)-1H-indole. This intermediate is then reacted with piperidine and subsequently with sulfonyl chloride to obtain this compound. The overall yield of the synthesis process is around 20%.
科学研究应用
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. Inflammation is a key driver of many chronic diseases, and this compound has been shown to inhibit the production of inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death.
属性
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-9-3-4-10-19(18)15-25-16-22(20-11-5-6-12-21(20)25)29(27,28)17-23(26)24-13-7-2-8-14-24/h3-6,9-12,16H,2,7-8,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMFZQMDKZNHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

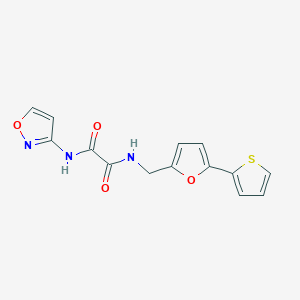
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2787878.png)
amine](/img/structure/B2787880.png)
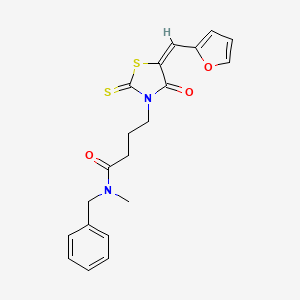
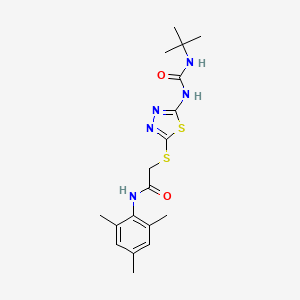
![2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol](/img/structure/B2787883.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2787884.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B2787885.png)
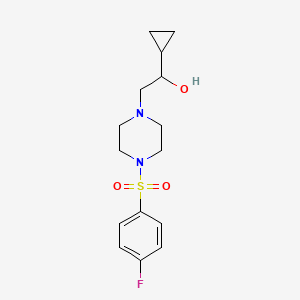

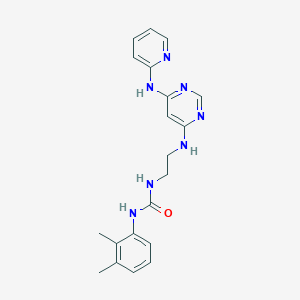

![1-((Tetrahydrofuran-2-yl)methyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2787895.png)
